molecular formula C9H8BrClO2 B6331714 5'-Bromo-3'-chloro-2'-hydroxy propiophenone;  98% CAS No. 2892-22-0

5'-Bromo-3'-chloro-2'-hydroxy propiophenone; 98%

Cat. No. B6331714
CAS RN: 2892-22-0
M. Wt: 263.51 g/mol
InChI Key: ZXDHNPUEEMIKQQ-UHFFFAOYSA-N
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Description

5-Bromo-3'-chloro-2'-hydroxy propiophenone; 98% is an organic compound with a molecular formula of C7H5BrClO2. It is a white solid with a melting point of 101-102°C. It is widely used in laboratory experiments, and is an important intermediate in the synthesis of pharmaceuticals, pesticides, and other industrial products.

Mechanism of Action

5-Bromo-3'-chloro-2'-hydroxy propiophenone; 98% is an electrophilic compound, meaning that it reacts with nucleophiles, such as amines and thiols, to form covalent bonds. This reaction is known as nucleophilic substitution, and is responsible for the formation of the various organic compounds that can be synthesized using this compound.
Biochemical and Physiological Effects
5-Bromo-3'-chloro-2'-hydroxy propiophenone; 98% is not known to have any direct biochemical or physiological effects. However, the compounds that are synthesized using this compound may have various biochemical and physiological effects, depending on the structure of the compound.

Advantages and Limitations for Lab Experiments

5-Bromo-3'-chloro-2'-hydroxy propiophenone; 98% has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and is also relatively stable and non-toxic. Additionally, it is soluble in both organic and aqueous solutions, making it easy to work with. However, it is important to note that this compound is a strong oxidizing agent, and must be handled with care.

Future Directions

In terms of future directions, 5-Bromo-3'-chloro-2'-hydroxy propiophenone; 98% can be used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and other industrial products. Additionally, it can be used as a starting material in the synthesis of biologically active compounds, and as a reagent in the synthesis of fluorescent dyes. Furthermore, it can be used in the development of new catalysts and reagents for organic synthesis. Finally, it can be used in the development of new analytical methods for the determination of organic compounds.

Synthesis Methods

5-Bromo-3'-chloro-2'-hydroxy propiophenone; 98% can be synthesized through the reaction of 2-chloropropiophenone with bromine in aqueous solution. The reaction is carried out at room temperature, and the product is purified by recrystallization.

Scientific Research Applications

5-Bromo-3'-chloro-2'-hydroxy propiophenone; 98% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and other industrial products. Additionally, it is used in the synthesis of a variety of fluorescent dyes and as a starting material in the synthesis of biologically active compounds.

properties

IUPAC Name

1-(5-bromo-3-chloro-2-hydroxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-2-8(12)6-3-5(10)4-7(11)9(6)13/h3-4,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDHNPUEEMIKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=CC(=C1)Br)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201238696
Record name 1-(5-Bromo-3-chloro-2-hydroxyphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201238696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-3-chloro-2-hydroxyphenyl)propan-1-one

CAS RN

2892-22-0
Record name 1-(5-Bromo-3-chloro-2-hydroxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2892-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromo-3-chloro-2-hydroxyphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201238696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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